2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS2/c1-14-5-7-17(8-6-14)25-19(28)13-29-20-10-9-18(26-27-20)21-15(2)24-22(30-21)16-4-3-11-23-12-16/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPGEKJEYZQRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide is part of a novel class of heterocyclic compounds that have garnered attention for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thiazole ring, which is known for its biological activity.
- A pyridazine moiety that contributes to its pharmacological properties.
- An N-(p-tolyl)acetamide side chain that enhances its lipophilicity and potential bioavailability.
Research indicates that this compound may exert its biological effects primarily through the inhibition of specific protein kinases involved in cell proliferation and survival. Notably, it has shown potential in modulating the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in the regulation of the cell cycle. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds within this class:
- Cell Proliferation Inhibition : In vitro assays using acute myeloid leukemia cell lines (e.g., MV4-11) demonstrated significant inhibition of cell proliferation at concentrations as low as 0.25 μM. The compound induced apoptosis, as evidenced by increased apoptotic markers .
| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0.25 | 70 | 15 |
| 1.25 | 50 | 35 |
| 2.50 | 30 | 60 |
Anti-Tubercular Activity
In addition to anticancer properties, derivatives of this compound have been evaluated for their anti-tubercular activity. For instance, related compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating promising potential as anti-tubercular agents .
Study on Acute Myeloid Leukemia
A notable study focused on the effects of a closely related compound on MV4-11 leukemia cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers such as cleaved caspase-3 and PARP .
Anti-Tubercular Evaluation
Another investigation assessed a series of thiazole derivatives for their anti-tubercular activity. Among these, certain compounds showed significant activity with IC90 values indicating effective inhibition at low concentrations while maintaining low cytotoxicity towards human embryonic kidney (HEK-293) cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide with structurally related compounds from the literature. Key differentiating factors include heterocyclic cores, substituents, and physicochemical properties.
Structural and Functional Analysis
Heterocyclic Core Variations :
- The target compound employs a pyridazine ring, distinguishing it from analogs like 5f and 5i , which use pyridine or imidazothiazole cores. Pyridazine’s electron-deficient nature may enhance binding to biological targets via π-π stacking or hydrogen bonding .
- Compounds P1 and P10 share the 4-methyl-2-(pyridin-3-yl)thiazole motif but lack the pyridazine-thioether linkage, instead featuring propargyl or fluorinated alkylthio groups .
Substituent Effects :
- The p-tolyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to 5f (Cl substituents, logP ~2.8) and 5i (piperazine, logP ~1.9). This may improve membrane permeability .
- P1 and P10 incorporate sulfur-containing substituents (methylthio, difluorocyclopropylmethylthio), which are associated with enhanced pesticidal activity due to increased electrophilicity and metabolic stability .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pyridazine-thiol intermediate with a bromoacetamide derivative, analogous to methods used for P1 and P10 (e.g., thioether formation via nucleophilic substitution) .
- Yields for similar compounds (e.g., 28–81% in ) suggest moderate synthetic efficiency, though the target’s multi-step synthesis may require optimization.
The pyridazine core could target enzymes like acetylcholinesterase or cytochrome P450 . In contrast, 5f and 5i (with imidazothiazole and piperazine groups) are more likely optimized for human therapeutic targets (e.g., kinases or GPCRs) .
Research Findings and Gaps
- Thermal Stability : The target compound’s melting point is unreported, but analogs like 5f (215–217°C) and 5i (132–134°C) suggest stability up to 150°C, suitable for formulation .
- Synthetic Challenges : The pyridazine-thioether linkage may pose regioselectivity issues, requiring careful optimization of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
